Pdgfr|A/|A/vegfr-2-IN-1

Description

Significance of Receptor Tyrosine Kinases (RTKs) in Cellular Homeostasis and Pathological Processes

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating a wide array of normal cellular processes. These include cell proliferation, differentiation, migration, and survival. The binding of a specific ligand, such as a growth factor, to the extracellular domain of an RTK induces a conformational change, leading to receptor dimerization and the activation of its intrinsic intracellular kinase domain. This activation triggers a cascade of downstream signaling events, thereby controlling cellular homeostasis.

However, the dysregulation of RTK signaling is a common feature in numerous pathological conditions, most notably in cancer. Aberrant RTK activity, resulting from mutations, gene amplification, or overexpression, can lead to uncontrolled cell growth, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.

Overview of Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Biological Systems

Among the various RTKs, Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are of particular interest in biomedical research due to their critical roles in both normal physiological functions and disease progression.

The platelet-derived growth factor (PDGF) family of ligands and their corresponding receptors are key regulators of cell growth and division. thermofisher.com The PDGFR family consists of two main subtypes, PDGFR-α and PDGFR-β, which can form homodimers (αα or ββ) or heterodimers (αβ) upon ligand binding. The various PDGF isoforms (PDGF-AA, -AB, -BB, -CC, and -DD) exhibit different binding affinities for these receptor dimers, initiating signaling cascades that are crucial for the development and function of various cell types, including fibroblasts, smooth muscle cells, and some neuronal populations. thermofisher.com In pathological contexts, the overexpression of PDGFRs has been implicated in the progression of several cancers. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal liver kinase 1 (Flk1) in mice, is the principal mediator of the angiogenic effects of VEGF-A. nih.gov The binding of VEGF-A to VEGFR-2 triggers potent downstream signaling pathways, such as the PLCγ-PKC-MAPK pathway, which are essential for endothelial cell proliferation, migration, and survival—key events in the formation of new blood vessels. nih.gov This process is fundamental for normal physiological events like wound healing but is also a hallmark of cancer, where tumors induce angiogenesis to support their growth and metastasis. mdpi.comaacrjournals.org

Rationale for Dual Inhibition of PDGFR and VEGFR-2 in Disease Contexts

The development of inhibitors that can simultaneously target both PDGFR and VEGFR-2, such as Pdgfrα/β/vegfr-2-IN-1, is founded on a strong scientific rationale aimed at overcoming the complexities of disease pathology.

Angiogenesis is a complex process regulated by multiple interconnected signaling pathways. tg.org.au While the VEGF/VEGFR-2 axis is a primary driver, the PDGF/PDGFR pathway also plays a significant role, particularly in the maturation and stabilization of newly formed blood vessels by recruiting pericytes. By inhibiting both receptors, a more comprehensive blockade of angiogenesis can be achieved. Dual inhibitors aim to disrupt both the initial formation of endothelial tubes and their subsequent stabilization, leading to a more potent anti-angiogenic effect than targeting either pathway alone.

A significant challenge in targeted cancer therapy is the development of resistance. Tumors can often circumvent the inhibition of a single signaling pathway by upregulating alternative or compensatory pathways. For instance, the inhibition of VEGFR-2 alone may lead to an increased reliance on other pro-angiogenic signals, including those mediated by PDGFR. Research has shown that in some cancers, resistance to anti-VEGF therapies can be associated with the upregulation of PDGFR signaling. nih.govnih.gov By simultaneously targeting both VEGFR-2 and PDGFRs, dual inhibitors like Pdgfrα/β/vegfr-2-IN-1 aim to preemptively block these escape mechanisms, potentially leading to more durable therapeutic responses.

Research Findings on Dual PDGFR and VEGFR-2 Inhibitors

Several small molecule inhibitors have been developed to target both PDGFR and VEGFR-2, demonstrating the therapeutic potential of this dual-inhibition strategy. The table below summarizes the inhibitory activities of some of these compounds against relevant kinases.

| Compound | VEGFR-2 IC₅₀ | PDGFR-β IC₅₀ | Other Notable Targets (IC₅₀) |

| Sorafenib | 90 nM selleckchem.com | 57 nM selleckchem.com | c-KIT (68 nM), FLT3 (59 nM), RAF-1 (6 nM), B-RAF (22 nM) selleckchem.comnih.gov |

| Sunitinib (B231) | - | - | Active against VEGFR-2 and PDGFR tg.org.au |

| Axitinib | 0.2 nM selleckchem.com | 1.6 nM selleckchem.com | VEGFR1 (0.1 nM), VEGFR3 (0.1-0.3 nM), c-Kit (1.7 nM) selleckchem.com |

| Pazopanib | - | - | Active against VEGFR-1, -2, -3, PDGFR-α/β, and c-kit aacrjournals.org |

| SU5402 | 20 nM selleckchem.com | 510 nM selleckchem.com | FGFR1 (30 nM) selleckchem.com |

| PP-121 | 12 nM selleckchem.com | 2 nM selleckchem.com | Hck (8 nM), mTOR (10 nM), Src (14 nM), Abl (18 nM) selleckchem.com |

| CYY292 | 33 nM targetmol.com | 4.6 nM targetmol.com | PDGFRα (5.35 nM), FGFR1 (28 nM), FGFR2 (28 nM), FGFR3 (78 nM) targetmol.com |

| FGFR1/VEGFR2-IN-2 | 25 nM targetmol.com | 77 nM targetmol.com | FGFR1 (26 nM), EGFR (106 nM) targetmol.com |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates greater potency.

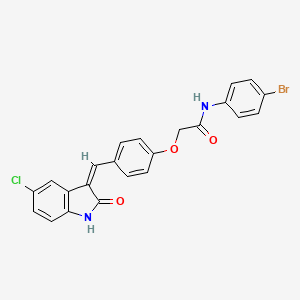

Structure

3D Structure

Properties

Molecular Formula |

C23H16BrClN2O3 |

|---|---|

Molecular Weight |

483.7 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-[4-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetamide |

InChI |

InChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11- |

InChI Key |

QGBCGEHFXFLUCK-JAIQZWGSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |

Canonical SMILES |

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Molecular Mechanisms of Pdgfr/vegfr 2 Dual Inhibition

Ligand-Receptor Binding and Autophosphorylation Modulation

The activation of both VEGFR-2 and PDGFR is initiated by the binding of their respective ligands. This binding event induces a conformational change in the receptor, causing it to form dimers (homodimers or heterodimers) with other receptors. nih.govfrontiersin.org This dimerization is a prerequisite for the activation of the receptor's intracellular kinase domain, which leads to trans-autophosphorylation, where the dimerized receptors phosphorylate each other on specific tyrosine residues. nih.govfrontiersin.org Pdgfr/A/A/vegfr-2-IN-1 interferes with this process by inhibiting the phosphorylation and the subsequent signaling cascades. smolecule.com

The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the extracellular domains of VEGFR-2 is the primary trigger for its activation. frontiersin.org This interaction leads to receptor dimerization and the trans-autophosphorylation of the intracellular kinase domain. frontiersin.org This phosphorylation activates downstream signaling pathways, notably the Phospholipase C-gamma (PLCγ)-Protein Kinase C (PKC)-MAPK pathway, which is critical for endothelial cell proliferation. smolecule.comnih.govoup.com

Pdgfr/A/A/vegfr-2-IN-1 effectively blocks this cascade. smolecule.com By targeting the receptor, the inhibitor prevents the crucial phosphorylation step, thereby halting the downstream signals that promote endothelial cell migration and the formation of new capillary-like structures. smolecule.com This interruption of the VEGF-A/VEGFR-2 axis is a key mechanism for reducing angiogenesis. smolecule.com The signaling process is complex, as VEGF-A has also been observed to negatively regulate pericyte function by inhibiting PDGFR-β phosphorylation through the formation of a non-functional VEGFR-2/PDGFR-β complex. plos.org

Table 1: Impact of Pdgfr/A/A/vegfr-2-IN-1 on VEGFR-2 Activation

| Step in Activation Cascade | Standard Mechanism (without inhibitor) | Effect of Pdgfr/A/A/vegfr-2-IN-1 |

|---|---|---|

| Ligand Binding | VEGF-A binds to VEGFR-2. frontiersin.org | Binding of VEGF-A to VEGFR-2 is blocked or its downstream effect is nullified. smolecule.com |

| Dimerization | Receptors form homo- or heterodimers. frontiersin.org | Dimerization may occur, but subsequent activation is prevented. |

| Autophosphorylation | Tyrosine residues in the kinase domain are phosphorylated. frontiersin.orgoup.com | Phosphorylation is inhibited. smolecule.com |

| Downstream Signaling | Activation of PLCγ, PKC, and MAPK pathways. smolecule.comnih.gov | Signaling cascades are blocked, preventing endothelial cell proliferation and migration. smolecule.com |

The PDGF family includes several ligands (PDGF-A, -B, -C, -D) that bind to two different receptors, PDGFR-α and PDGFR-β. nih.govdiva-portal.org Ligand binding induces receptor dimerization, which in turn activates the intrinsic tyrosine kinase domain, leading to autophosphorylation and the recruitment of signaling proteins that mediate cellular responses like proliferation and migration. nih.gov Pdgfr/A/A/vegfr-2-IN-1 is designed to inhibit this phosphorylation, thereby blocking the signaling pathways activated by PDGF. smolecule.com

The interplay between the VEGF and PDGF systems is intricate, with evidence of cross-family signaling. Studies have shown that VEGF-A can directly bind to and activate PDGFRs, while certain PDGF isoforms can activate VEGFRs. biorxiv.orgnih.gov This cross-talk underscores the rationale for dual inhibitors, as targeting one pathway might be compensated for by the other. By inhibiting both receptors, Pdgfr/A/A/vegfr-2-IN-1 addresses this complexity.

Inhibitor Binding Modes and Kinase Domain Interactions

The efficacy of kinase inhibitors is determined by their specific binding mode within the kinase domain of the target receptor. These interactions can be broadly categorized based on whether they compete with ATP and which conformational state of the kinase they bind to.

Pdgfr/A/A/vegfr-2-IN-1 functions by binding to the active sites of both PDGFR and VEGFR-2. smolecule.com This mode of action is characteristic of ATP-competitive inhibitors. smolecule.com These small molecules are designed to fit into the ATP-binding pocket of the kinase domain. wikipedia.org By occupying this site, the inhibitor prevents the binding of ATP, which is the phosphate (B84403) donor for the autophosphorylation reaction. aacrjournals.org Without ATP, the kinase cannot phosphorylate itself or other substrates, effectively shutting down the signaling cascade. aacrjournals.org Many dual VEGFR/PDGFR inhibitors, such as KRN 633, Foretinib, and SU5416, operate through this ATP-competitive mechanism. selleckchem.comaacrjournals.org

Kinase inhibitors can be classified as Type I or Type II based on the conformation of the kinase they target. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, whereas Type II inhibitors bind to the inactive "DFG-out" conformation. tandfonline.com The "DFG-out" state is characterized by an outward flip of the Asp-Phe-Gly (DFG) motif at the start of the activation loop, which reveals an allosteric binding pocket adjacent to the ATP site. tandfonline.com

Type II inhibitors, by binding to this allosteric site, often exhibit distinct kinetic properties, including slower binding and dissociation rates. nih.gov This can translate into a longer residence time of the inhibitor on the target kinase, potentially leading to a more durable pharmacodynamic effect. nih.gov For example, the dual VEGFR/PDGFR inhibitor TAK-593 was identified as a Type II inhibitor that displays a two-step, slow-binding mechanism and an extremely slow dissociation from VEGFR-2. nih.gov This mode of inhibition offers advantages in terms of selectivity and potency over the active "DFG-in" conformation. tandfonline.com

Table 2: Comparison of Kinase Inhibitor Binding Modes

| Feature | Type I Inhibitors | Type II Inhibitors |

|---|---|---|

| Target Conformation | Active ("DFG-in") tandfonline.com | Inactive ("DFG-out") tandfonline.com |

| Binding Site | Primarily the ATP-binding pocket. | ATP pocket plus an adjacent allosteric site. tandfonline.com |

| Binding Kinetics | Generally faster on/off rates. | Often slower binding and very slow dissociation (long residence time). nih.gov |

| Example Mechanism | Direct competition with ATP for the active kinase. | Stabilizes an inactive kinase state, preventing activation. tandfonline.comnih.gov |

Interference with Receptor Dimerization and Heterodimerization

The primary mechanism of ATP-competitive inhibitors like Pdgfr/A/A/vegfr-2-IN-1 is the blockade of kinase activity rather than the direct prevention of receptor dimerization. smolecule.com Ligand binding still causes the receptors to form dimers, but the subsequent autophosphorylation step is what gets inhibited. nih.govfrontiersin.org

However, the process of receptor activation is more complex than simple dimerization. For PDGFR, specific homotypic interactions between the membrane-proximal regions of the dimerized receptors are essential for the kinase domains to be properly oriented for activation. pnas.org It is plausible that an inhibitor, particularly an allosteric Type II inhibitor, could interfere with these subtle conformational changes that are necessary for activation, even if it doesn't prevent the initial dimerization.

Furthermore, the signaling landscape is complicated by the formation of heterodimers, not only between receptor subtypes (e.g., VEGFR-1 and VEGFR-2) but also across families (e.g., VEGFR-2 and PDGFR-β). plos.orgnih.gov Studies predict that a significant portion of active signaling complexes could be heterodimers. nih.gov The existence of these cross-family complexes suggests a deep level of integration between the two signaling systems. plos.org By targeting both receptor types, a dual inhibitor like Pdgfr/A/A/vegfr-2-IN-1 can effectively suppress signaling regardless of whether the active complex is a homodimer or a heterodimer, providing a more comprehensive blockade of angiogenic signaling.

Table of Mentioned Compounds

| Compound Name |

|---|

| Pdgfr/A/A/vegfr-2-IN-1 |

| Brivanib |

| CP-673,451 |

| Foretinib |

| KRN 633 |

| SU5416 |

| SU6668 |

| TAK-593 |

| Sorafenib |

| Regorafenib |

| Sunitinib (B231) |

| Pazopanib |

| Vatalanib |

| Tivozanib |

VEGFR-2 Homo- and Heterodimerization

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of the angiogenic signals initiated by Vascular Endothelial Growth Factors (VEGFs). frontiersin.org The activation of VEGFR-2 is a multi-step process initiated by the binding of dimeric VEGF ligands, such as VEGF-A, VEGF-C, and VEGF-D, to the extracellular immunoglobulin (Ig)-like domains 2 and 3 of the receptor. frontiersin.org This ligand-receptor interaction is the critical first step that induces receptor dimerization, bringing two VEGFR-2 monomers into close proximity. frontiersin.org This can result in the formation of VEGFR-2 homodimers (VEGFR-2/VEGFR-2).

Upon dimerization, a conformational change occurs in the intracellular portion of the receptors, activating their intrinsic tyrosine kinase domains. This leads to a process of trans-autophosphorylation, where the kinase domain of one receptor in the dimer phosphorylates specific tyrosine residues on its partner receptor. frontiersin.org This phosphorylation cascade creates docking sites for various downstream signaling proteins, initiating pathways that lead to endothelial cell proliferation, migration, survival, and ultimately, new blood vessel formation. frontiersin.org

VEGFR-2 can also form heterodimers with other members of the VEGF receptor family, notably VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4). embopress.orgnih.gov The formation of these heterodimers, such as VEGFR-1/VEGFR-2 or VEGFR-2/VEGFR-3, is also induced by specific VEGF ligands and results in unique signaling outputs that are distinct from those of homodimers. embopress.orgahajournals.org For instance, VEGFR-2/VEGFR-3 heterodimers are frequently found on the filopodia of angiogenic sprouts. embopress.org

Inhibitors like Pdgfr/A/vegfr-2-IN-1 function by targeting the ATP-binding site within the intracellular kinase domain of VEGFR-2. mdpi.com By blocking this site, the inhibitor prevents the autophosphorylation that is essential for receptor activation, even if ligand binding and dimerization occur. mdpi.com This effectively halts the downstream signaling cascade. Other inhibitory strategies can also prevent dimerization itself; for example, certain monoclonal antibodies have been developed to target the Ig domains 4-7 of VEGFR-2, which are involved in stabilizing the dimer, thereby inhibiting receptor activation without blocking ligand binding. aacrjournals.org

Table 1: VEGF Ligands and Receptor Dimerization

| Ligand | Receptor Binding | Resulting Dimer Types | Primary Biological Process |

| VEGF-A | VEGFR-1, VEGFR-2 | VEGFR-2/VEGFR-2, VEGFR-1/VEGFR-2 | Angiogenesis, Vascular Permeability frontiersin.orgahajournals.org |

| VEGF-C | VEGFR-2, VEGFR-3 | VEGFR-3/VEGFR-3, VEGFR-2/VEGFR-3 | Lymphangiogenesis, Angiogenesis frontiersin.orgembopress.org |

| VEGF-D | VEGFR-2, VEGFR-3 | VEGFR-3/VEGFR-3, VEGFR-2/VEGFR-3 | Lymphangiogenesis nih.govresearchgate.net |

| PlGF | VEGFR-1 | VEGFR-1/VEGFR-1 | Modulates Angiogenesis ahajournals.org |

PDGFR Dimerization

The Platelet-Derived Growth Factor Receptor (PDGFR) family consists of two main isoforms, PDGFR-α and PDGFR-β, which belong to the class III receptor tyrosine kinases. nih.gov Their activation is governed by the binding of ligands from the PDGF family. This family includes four members (PDGF-A, -B, -C, and -D) that assemble into five different functional dimeric isoforms: PDGF-AA, -AB, -BB, -CC, and -DD. wikipedia.orgkjpp.net

Similar to VEGFRs, the binding of a dimeric PDGF ligand to the extracellular domains of two PDGFR monomers is a prerequisite for receptor dimerization and subsequent activation. wikipedia.orgdiva-portal.org The specific combination of receptor monomers that form a dimer depends on the PDGF ligand that initiates the process. wikipedia.org This leads to three possible receptor dimer combinations: PDGFR-αα homodimers, PDGFR-ββ homodimers, and PDGFR-αβ heterodimers. wikipedia.orgbiorxiv.org

Dimerization facilitates a conformational change that allows the intracellular kinase domains to engage in trans-autophosphorylation. nih.govwikipedia.org This autophosphorylation "unlocks" the full enzymatic activity of the receptor, creating phosphotyrosine residues that serve as binding sites for SH2 domain-containing signaling molecules. diva-portal.org This initiates downstream pathways, such as the MAPK and PI3K pathways, which regulate cell proliferation, migration, and survival. wikipedia.orgkjpp.net

Small molecule inhibitors like Pdgfr/A/vegfr-2-IN-1 are designed to competitively bind to the ATP-pocket in the kinase domain of PDGFRs. iiarjournals.org This action blocks the phosphorylation event, thereby inhibiting the receptor's signaling function. Research has also shown that other mechanisms can interfere with this process; for instance, dynamin inhibitors have been found to impair the ligand-induced dimerization of PDGFR-β, preventing its activation. diva-portal.org Monoclonal antibodies that physically block the receptor from dimerizing represent another therapeutic strategy to inhibit the PDGF signaling pathway. hcsr.gov.sy

Table 2: PDGF Ligand-Receptor Dimer Specificity

| PDGF Ligand | Binds to Receptor Monomer(s) | Forms Receptor Dimer(s) |

| PDGF-AA | PDGFRα | PDGFR-αα wikipedia.org |

| PDGF-AB | PDGFRα, PDGFRβ | PDGFR-αα, PDGFR-αβ kjpp.net |

| PDGF-BB | PDGFRα, PDGFRβ | PDGFR-αα, PDGFR-αβ, PDGFR-ββ wikipedia.org |

| PDGF-CC | PDGFRα, PDGFRβ | PDGFR-αα, PDGFR-αβ wikipedia.org |

| PDGF-DD | PDGFRβ | PDGFR-ββ wikipedia.org |

Cross-Talk Inhibition between VEGFR-1 and VEGFR-2 Heterodimers

The interaction between different VEGF receptors adds a significant layer of complexity to angiogenesis signaling. While VEGFR-2 is the primary driver of angiogenic signaling, VEGFR-1 plays a crucial modulatory role, often by forming heterodimers with VEGFR-2. nih.govnih.gov Computational models and experimental evidence show that VEGFR-1/VEGFR-2 heterodimers can constitute a significant fraction (10-50%) of the active VEGF receptor complexes on an endothelial cell. nih.gov

The formation of VEGFR-1/VEGFR-2 heterodimers leads to unique signaling outputs that are distinct from those generated by VEGFR-2 homodimers. researchgate.netahajournals.org Activation of these heterodimers can mediate specific cellular responses, such as endothelial cell migration and tube formation, while not inducing others like proliferation or prostacyclin release. researchgate.netresearchgate.net

A dual inhibitor like Pdgfr/A/vegfr-2-IN-1, by targeting the kinase activity of VEGFR-2, inherently disrupts the signaling output from not only VEGFR-2 homodimers but also from VEGFR-1/VEGFR-2 heterodimers. By inhibiting the phosphorylation of the VEGFR-2 component of the heterodimer, the compound effectively neutralizes the specific signaling cascades that emanate from this complex, contributing to a more comprehensive blockade of VEGF-driven processes. This inhibition of cross-talk is a key advantage of targeting shared components within these complex receptor systems.

Downstream Signaling Pathway Modulation by Pdgfr/vegfr 2 Dual Inhibition

Regulation of Proliferation-Associated Pathways

The proliferation of cells is a tightly regulated process governed by a complex network of signaling pathways. PDGFR and VEGFR-2 are key initiators of these pathways, and their inhibition by Pdgfrα/β/vegfr-2-IN-1 leads to significant alterations in downstream signaling, ultimately affecting cell division and growth.

Upon activation by ligands such as PDGF and VEGF, both PDGFR and VEGFR-2 recruit and activate Phospholipase C-gamma1 (PLCγ-1). diva-portal.orgnih.govnih.gov Activated PLCγ-1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). frontiersin.org DAG is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cell proliferation. diva-portal.orgmolbiolcell.org

The dual inhibitor Pdgfrα/β/vegfr-2-IN-1, by blocking the initial phosphorylation and activation of both PDGFR and VEGFR-2, prevents the recruitment and subsequent activation of PLCγ-1. smolecule.com This, in turn, inhibits the production of DAG and IP3, leading to a downstream reduction in PKC activation. nih.govmolbiolcell.org The diminished PKC activity disrupts the signaling cascade that would normally promote cell proliferation. diva-portal.org Studies have shown that the activation of PKC can be dependent on upstream signals from both PDGFR and VEGFR-2, highlighting the comprehensive impact of a dual inhibitor. nih.govbiorxiv.org

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling route for cell proliferation. diva-portal.orgplos.org Both PDGFR and VEGFR-2 activation can trigger the MAPK/ERK pathway. nih.govoncotarget.com This typically occurs through a series of phosphorylation events, often initiated by the Ras-Raf-MEK-ERK signaling axis. frontiersin.orgrsc.org

Inhibition of PDGFR and VEGFR-2 by Pdgfrα/β/vegfr-2-IN-1 effectively curtails the activation of the MAPK/ERK cascade. smolecule.comnih.gov By preventing the initial autophosphorylation of the receptors, the inhibitor blocks the recruitment of adaptor proteins that would normally activate Ras and the subsequent downstream kinases. rsc.org This leads to decreased phosphorylation and activation of ERK1/2, which are key effectors that translocate to the nucleus to regulate the transcription of genes involved in cell cycle progression and proliferation. diva-portal.orgdiva-portal.org

Impact on Cell Survival Pathways

Cell survival is maintained through a delicate balance of pro-survival and pro-apoptotic signals. PDGFR and VEGFR-2 are critical activators of pro-survival pathways, and their inhibition can shift this balance towards apoptosis, or programmed cell death.

The Phosphoinositide 3-Kinase (PI3K)-Akt-mTOR pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. nih.gov Both PDGFR and VEGFR-2 are potent activators of this pathway. nih.govnih.govspandidos-publications.com Upon receptor activation, PI3K is recruited and activated, leading to the phosphorylation of Akt. nih.govspandidos-publications.com Activated Akt then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which in turn regulates protein synthesis and cell growth. frontiersin.orgnih.gov

The dual inhibitor Pdgfrα/β/vegfr-2-IN-1 disrupts this pro-survival signaling axis by preventing the activation of PI3K by both PDGFR and VEGFR-2. smolecule.comnih.gov This leads to reduced phosphorylation and activation of Akt and its downstream effector, mTOR. frontiersin.orgnih.gov The consequence is a decrease in the signals that promote cell survival and an increase in susceptibility to apoptosis. rsc.orgnih.gov

The Src family of non-receptor tyrosine kinases plays a significant role in mediating signals from receptor tyrosine kinases, including PDGFR and VEGFR-2. diva-portal.org Following VEGFR-2 activation, the adaptor protein TSAd (T-cell-specific adaptor) can be recruited, which in turn activates c-Src. thebiogrid.orgnih.gov This complex is involved in regulating endothelial cell junctions and vascular permeability. thebiogrid.org Src activation downstream of PDGFR has also been implicated in cellular signaling. diva-portal.org

By inhibiting the phosphorylation of VEGFR-2, Pdgfrα/β/vegfr-2-IN-1 can prevent the recruitment of TSAd and the subsequent activation of Src. thebiogrid.org This disruption can affect the integrity of endothelial cell signaling and may contribute to the anti-angiogenic effects of the inhibitor. frontiersin.orgsmolecule.com

Effects on Cell Migration and Adhesion Signaling

Cell migration and adhesion are fundamental processes in both normal physiology and in pathological conditions like tumor metastasis. These processes are heavily influenced by signaling pathways initiated by PDGFR and VEGFR-2.

Dual inhibition of PDGFR and VEGFR-2 by Pdgfrα/β/vegfr-2-IN-1 has been shown to decrease cell migration. smolecule.com This is achieved by disrupting the signaling pathways that control the cytoskeletal rearrangements necessary for cell movement. For instance, the activation of downstream effectors like focal adhesion kinase (FAK) is impacted. biorxiv.orgaacrjournals.org FAK is a key component of focal adhesions, which are structures that link the cell's cytoskeleton to the extracellular matrix and are crucial for cell migration. By inhibiting the activation of both PDGFR and VEGFR-2, the inhibitor effectively dampens the signals that promote the formation and turnover of focal adhesions, thereby impeding cell migration. smolecule.comaacrjournals.org

Influence on Transcriptional Regulation and Gene Expression

The signaling cascades initiated by PDGFR and VEGFR-2 ultimately lead to the nucleus, where they modulate the activity of various transcription factors, thereby altering gene expression profiles to support processes like angiogenesis and cell growth.

Hypoxia-Inducible Factors (HIFs) are master regulators of the cellular response to low oxygen levels (hypoxia) and are key drivers of angiogenesis, in part through the upregulation of VEGF.

HIF-1 and VEGF Expression: HIF-1 is a major transcriptional activator of the VEGF gene. nih.govoup.com Under hypoxic conditions, HIF-1α protein stabilizes and translocates to the nucleus, where it binds to the hypoxia-response element (HRE) in the promoter of target genes, including VEGF. nih.govmdpi.com

PDGF and HIF-1α: The activation of the PI3K/AKT signaling cascade by PDGF binding to its receptor leads to an increase in HIF-1α transcriptional activity. mdpi.com Hypoxia can also upregulate the expression of PDGF-BB and PDGFR-β, which are closely associated with the hypoxia marker HIF-1α. mdpi.com

Cross-talk: HIF-1 can regulate the expression of genes encoding angiogenic growth factors like VEGF and PDGF in a cell-type-specific manner. ahajournals.org For instance, in endothelial cells, hypoxia induces the expression of both VEGF and PDGFB mRNA in a HIF-1-dependent manner. ahajournals.org

By inhibiting PDGFR and VEGFR-2, a dual inhibitor could disrupt the positive feedback loops that exist between these signaling pathways and HIF-1, potentially leading to a more potent suppression of angiogenesis.

Recent evidence suggests that VEGFR-2 itself can translocate to the nucleus and act as a transcription factor.

Nuclear Translocation of VEGFR-2: Upon activation by VEGF, VEGFR-2 can translocate to the nucleus of endothelial cells. nih.govplos.orgresearchgate.net This nuclear translocation is dependent on the activation of the receptor. nih.govplos.orgresearchgate.net

VEGFR-2 as a Transcription Factor: In the nucleus, VEGFR-2 can bind to the promoter region of its own gene. nih.govplos.orgresearchgate.net Specifically, it binds to the Sp1-responsive region of the VEGFR-2 proximal promoter. nih.govplos.orgresearchgate.net This binding is directly linked to the transcriptional activation of the VEGFR-2 promoter, suggesting a mechanism for amplifying the angiogenic response. nih.govplos.orgresearchgate.net

Inhibitors of VEGFR-2 activation, such as Sunitinib (B231) (a multi-targeted RTK inhibitor that also targets PDGFR), have been shown to block the binding of VEGFR-2 to its own promoter DNA. nih.govplos.orgresearchgate.net Therefore, a dual PDGFR/VEGFR-2 inhibitor would be expected to prevent this nuclear function of VEGFR-2, further contributing to the suppression of angiogenic signaling.

Several other transcription factors are involved in mediating the downstream effects of PDGFR and VEGFR-2 activation.

Sp1: The transcription factor Sp1 plays a crucial role in the expression of many genes involved in angiogenesis, including VEGF. oup.com The VEGF promoter contains consensus sites for Sp1. oup.com Nuclear VEGFR-2 has been shown to interact with Sp1 to regulate the transcription of genes needed for angiogenesis. nih.govplos.orgresearchgate.net

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor implicated in the signaling of both PDGFR and VEGFR-2. Constitutive activation of STAT3 is often observed in cancer and is associated with increased angiogenesis and cell survival. researchgate.net PDGF is one of the growth factors that can lead to the activation of STAT3. mdpi.com Activated STAT3 can then translocate to the nucleus and regulate the transcription of target genes, including those involved in cell cycle progression and apoptosis inhibition. researchgate.netnih.gov

AP-1: The Activator Protein-1 (AP-1) transcription factor complex is also involved in the regulation of gene expression downstream of growth factor receptors. PDGF has been shown to activate the MYC promoter by supporting the binding of specific AP-1 transcriptional activators. mdpi.com

Dual inhibition of PDGFR and VEGFR-2 would disrupt the activation of these transcription factors, leading to a broad-spectrum inhibition of the expression of genes that are critical for tumor growth and angiogenesis.

Cellular and Biological Consequences of Pdgfr/vegfr 2 Dual Inhibition

Endothelial Cell Biology Alterations

The inhibition of both PDGFR and VEGFR-2 has a direct and multifaceted impact on the biology of endothelial cells, the primary building blocks of blood vessels.

The proliferation of endothelial cells is a cornerstone of angiogenesis, and it is potently stimulated by VEGF-A binding to VEGFR-2. frontiersin.org This interaction triggers a cascade of intracellular signaling events that promote cell division. frontiersin.org Dual inhibitors that target VEGFR-2 effectively block this mitogenic signal, leading to a significant reduction in endothelial cell proliferation. aacrjournals.org While PDGF signaling is more prominently associated with pericyte function, some studies suggest that PDGFs can also influence endothelial cell proliferation, potentially through cross-activation of VEGFRs or other indirect mechanisms. biorxiv.orgbiorxiv.org Therefore, a dual inhibitor ensures a more comprehensive blockade of pro-proliferative signals directed at endothelial cells.

VEGF/VEGFR-2 Pathway: Activation of VEGFR-2 by VEGF is a primary driver of endothelial cell proliferation. frontiersin.org

PDGF Influence: PDGFs may indirectly contribute to endothelial cell proliferation, and their inhibition can augment the anti-proliferative effect. biorxiv.org

The migration of endothelial cells is another critical process in the formation of new blood vessels, allowing them to move into areas requiring vascularization. This process is heavily dependent on signaling through VEGFR-2. smw.ch Inhibition of VEGFR-2 has been shown to suppress the migratory capacity of endothelial cells. smw.ch PDGFs have also been demonstrated to stimulate the migration of endothelial cells, adding another layer of complexity to the regulation of this process. biorxiv.org Consequently, the dual inhibition of both PDGFR and VEGFR-2 results in a potent suppression of endothelial cell migration, hindering their ability to form new vascular networks. nih.gov

| Pathway | Effect on Endothelial Cell Migration | Reference |

| VEGFR-2 | Potent stimulation of migration | smw.ch |

| PDGFR | Stimulation of migration | biorxiv.org |

| Dual Inhibition | Potent suppression of migration | nih.gov |

VEGF signaling through VEGFR-2 is a crucial survival factor for endothelial cells, protecting them from apoptosis (programmed cell death). frontiersin.org Inhibition of this pathway alone can lead to increased endothelial cell apoptosis. nih.gov However, the interaction between endothelial cells and pericytes provides additional survival signals. nih.gov Pericytes, whose recruitment and function are dependent on PDGF signaling, are known to promote endothelial cell survival. nih.gov Therefore, the dual inhibition of both PDGFR and VEGFR-2 disrupts these critical survival cues from two different angles. By blocking the direct survival signals from VEGF to endothelial cells and simultaneously interfering with the supportive role of pericytes, dual inhibition leads to a more pronounced induction of endothelial cell apoptosis and subsequent regression of blood vessels. nih.gov

VEGFR-2 Inhibition: Directly induces endothelial cell apoptosis by blocking survival signals. nih.gov

PDGFR Inhibition: Indirectly promotes endothelial cell apoptosis by disrupting pericyte-mediated survival support. nih.gov

Combined Effect: Leads to enhanced endothelial cell death and vessel regression. nih.gov

Beyond proliferation and migration, endothelial cells must organize into three-dimensional tubular structures to form functional capillaries. This process, known as morphogenic differentiation, is orchestrated by a complex interplay of signaling molecules, including VEGF. frontiersin.org The activation of VEGFR-2 is essential for endothelial cells to form these capillary-like networks. portlandpress.com By inhibiting VEGFR-2, dual inhibitors disrupt the ability of endothelial cells to undergo this crucial differentiation step, preventing the formation of organized vascular structures. portlandpress.com The disruption of pericyte interaction through PDGFR inhibition further destabilizes any rudimentary structures that may form, leading to a profound impairment of functional angiogenesis.

Pericyte Function and Angiogenesis

Pericytes are mural cells that wrap around endothelial cells, playing a vital role in the stabilization and maturation of blood vessels. Their function is intricately linked to PDGF signaling.

The recruitment of pericytes to newly forming blood vessels is a critical step for vessel stabilization and is primarily mediated by the interaction of PDGF-B, secreted by endothelial cells, with PDGFR-β on pericytes. aacrjournals.orgbiologists.com Inhibition of PDGFR signaling disrupts this recruitment process, leading to vessels with reduced pericyte coverage. aacrjournals.org These "bare" vessels are more unstable and prone to regression. psu.edu Furthermore, some research suggests that VEGF-A can negatively regulate pericyte function by interfering with PDGFR-β signaling, highlighting the complex interplay between these two pathways. psu.edu Dual inhibition of both PDGFR and VEGFR-2 therefore ensures a robust disruption of pericyte association with blood vessels, leading to significant vessel destabilization. nih.gov This combined effect on both endothelial cells and pericytes results in a more potent anti-angiogenic outcome than targeting either pathway alone. nih.gov

| Factor | Role in Pericyte Coverage | Consequence of Inhibition | Reference |

| PDGF-B/PDGFR-β | Promotes pericyte recruitment and attachment | Reduced pericyte coverage, vessel destabilization | aacrjournals.orgnih.gov |

| VEGF-A | Can negatively regulate pericyte function | Complex effects, but dual inhibition enhances destabilization | psu.edu |

Impact on Pericyte-Mediated Endothelial Cell Survival Mechanisms

The interaction between pericytes and endothelial cells is a critical survival mechanism for the tumor vasculature. nih.gov Pericytes provide structural support and secrete survival factors that protect endothelial cells from apoptosis. nih.govthno.org The dual inhibitor Pdgfr/vegfr-2-IN-1 disrupts this symbiotic relationship by interfering with PDGFR-β signaling, which is crucial for pericyte recruitment and attachment to blood vessels. nih.govashpublications.org

Inhibition of PDGFR-β leads to the detachment of pericytes from the vessel wall. nih.govashpublications.org This uncoupling of pericytes from endothelial cells removes the protective signaling, rendering the endothelial cells more susceptible to apoptosis. nih.gov Studies have shown that while targeting VEGFR-2 alone may not be sufficient to cause significant tumor blood vessel regression due to the stabilizing effect of pericytes, the combined inhibition of both VEGFR-2 and PDGFR-β signaling leads to a marked increase in endothelial cell apoptosis and subsequent vessel regression. nih.gov This enhanced effect is attributed to the interference with pericyte-endothelial cell interactions, highlighting the importance of pericytes in mediating resistance to anti-VEGF therapies. nih.gov

The process involves the disruption of survival signals, such as the Ang-1/Tie2 pathway, which are provided by pericytes to endothelial cells. nih.gov By targeting the PDGFR-β system, Pdgfr/vegfr-2-IN-1 effectively dismantles this protective niche, leading to the collapse of the tumor vasculature. nih.gov

Influence on Smooth Muscle Cell Migration

Platelet-derived growth factor (PDGF) is a potent chemoattractant for vascular smooth muscle cells (VSMCs), which are a type of perivascular cell involved in the maturation and stabilization of blood vessels. aacrjournals.org The migration of VSMCs is a critical step in the formation of a stable and functional vascular network. ahajournals.org Dual inhibitors of PDGFR and VEGFR-2, such as Pdgfr/vegfr-2-IN-1, have been shown to effectively abolish PDGF-dependent smooth muscle cell migration. nih.gov

The inhibitory action is a direct consequence of blocking the PDGFR-β signaling cascade. aacrjournals.org Upon binding of PDGF, PDGFR-β undergoes autophosphorylation, initiating downstream signaling pathways that regulate cell migration. ahajournals.org By preventing this initial activation step, Pdgfr/vegfr-2-IN-1 effectively halts the migratory response of VSMCs towards PDGF. aacrjournals.orgnih.gov This inhibition of smooth muscle cell recruitment further contributes to the destabilization of the tumor vasculature, complementing the anti-angiogenic effects on endothelial cells. oup.comnih.gov

| Parameter | Effect of Pdgfr/vegfr-2-IN-1 | References |

| PDGF-induced Smooth Muscle Cell Migration | Abolished | nih.gov |

| PDGFR-β Phosphorylation | Inhibited | aacrjournals.org |

Angiogenesis Inhibition and Vascular Normalization

The dual inhibition of PDGFR and VEGFR-2 by Pdgfr/vegfr-2-IN-1 results in both the inhibition of new blood vessel formation (angiogenesis) and the "normalization" of the existing abnormal tumor vasculature. pnas.orgnih.gov This dual action addresses two key pathological features of the tumor microenvironment.

Reduction in Tumor Microvascular Density

A primary consequence of treatment with dual PDGFR/VEGFR-2 inhibitors is a significant reduction in tumor microvascular density (MVD). preprints.orgresearchgate.net This is achieved by inducing apoptosis in endothelial cells and preventing the formation of new capillaries. aacrjournals.orgnih.gov In preclinical models of ovarian cancer, treatment with a PDGFRα/VEGFR-2 inhibitor led to a substantial decrease in microvessel density, as measured by CD31+ areas. vulcanchem.com Similarly, studies in canine malignant mammary tumors have shown a correlation between high MVD and the expression of VEGFR-2 and PDGFR, suggesting that targeting these receptors can effectively reduce tumor vascularity. preprints.orgdntb.gov.ua

| Cancer Model | Treatment | Reduction in Microvessel Density | Reference |

| Ovarian Cancer Xenografts | PDGFRα/VEGFR-2-IN-1 | 12.4% vs. 28.6% in control | vulcanchem.com |

Impact on Abnormal Tumor Vasculature

Tumor blood vessels are characteristically abnormal, being tortuous, leaky, and poorly organized, which contributes to increased interstitial fluid pressure and hypoxia. pnas.orgjci.org Dual inhibition of PDGFR and VEGFR-2 can lead to a phenomenon known as "vascular normalization," where the tumor vasculature is remodeled to more closely resemble normal, healthy blood vessels. pnas.orgnih.gov This normalization is characterized by vessels with a more regular, less tortuous structure, increased pericyte coverage on the remaining vessels, and a more normal basement membrane. nih.gov

By pruning away immature and unstable vessels and promoting the maturation of the remaining vasculature, these inhibitors can temporarily create a more organized and functional circulatory network within the tumor. pnas.org This can lead to reduced vascular permeability and interstitial fluid pressure. nih.govjci.org

Relationship to Lymphangiogenesis

While the primary targets of Pdgfr/vegfr-2-IN-1 are blood vessel angiogenesis, there is an indirect relationship with lymphangiogenesis, the formation of new lymphatic vessels. VEGF-C and VEGF-D are key ligands that stimulate lymphangiogenesis through VEGFR-3. jci.org However, there is crosstalk between the VEGF signaling pathways. For instance, VEGF-A can also induce lymphangiogenesis, and VEGFR-2 is expressed on lymphatic endothelial cells. nih.gov

The PDGFR signaling pathway has also been implicated in intratumoral lymphangiogenesis, promoting nodal metastasis. researchgate.net Therefore, by inhibiting both VEGFR-2 and PDGFR signaling, Pdgfr/vegfr-2-IN-1 may also have an inhibitory effect on the formation of new lymphatic vessels within the tumor, potentially reducing the avenues for metastatic spread.

Extracellular Matrix Remodeling and Tissue Microenvironment Effects

The dual inhibition of PDGFR and VEGFR-2 by compounds like Pdgfr/vegfr-2-IN-1 also has significant effects on the extracellular matrix (ECM) and the broader tissue microenvironment. PDGFRα, in particular, plays a role in mediating stromal cell recruitment and the remodeling of the ECM. vulcanchem.com Cancer-associated fibroblasts (CAFs), a key component of the tumor stroma, express PDGFRs. Activation of PDGFRα in CAFs can lead to the upregulation of VEGF secretion, which in turn stimulates angiogenesis. vulcanchem.com

By inhibiting PDGFR signaling, Pdgfr/vegfr-2-IN-1 can reduce the infiltration of CAFs and alter the composition of the ECM. vulcanchem.com For example, in ovarian cancer models, treatment with a PDGFRα/VEGFR-2 inhibitor resulted in a decrease in α-SMA+ cells, a marker for activated fibroblasts. vulcanchem.com The ECM itself is a dynamic structure, and its degradation and reorganization by enzymes like matrix metalloproteinases (MMPs) are crucial for cell migration and invasion. nih.govaacrjournals.org The signaling pathways downstream of PDGFR and VEGFR can influence the expression and activity of these remodeling enzymes. aacrjournals.org Therefore, inhibition of these receptors can lead to a more stabilized ECM, further impeding tumor progression and metastasis.

Preclinical Research Methodologies for Pdgfr/vegfr 2 Dual Inhibitors

In Vitro Assays for Kinase Activity and Selectivity Profiling

In the early stages of drug discovery, in vitro assays are fundamental in determining the direct inhibitory effect of a compound on its target kinases and its selectivity profile across the kinome.

Biochemical kinase inhibition assays are employed to quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). For a dual inhibitor like Pdgfrα/vegfr-2-IN-1, these assays are performed for both PDGFRα and VEGFR-2. The principle of this assay involves incubating the purified kinase domain of the receptor with a substrate (often a synthetic peptide) and adenosine (B11128) triphosphate (ATP). The inhibitor is added at varying concentrations, and its effect on the phosphorylation of the substrate by the kinase is measured.

Several multi-kinase inhibitors have been characterized using this method. For instance, Sunitinib (B231) is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively. researchgate.net Another example is Motesanib (AMG-706) , which demonstrates potent inhibition of VEGFR1, VEGFR2, VEGFR3, and PDGFR with IC50 values of 2 nM, 3 nM, 6 nM, and 84 nM, respectively. researchgate.net Similarly, Vandetanib shows potent inhibition of VEGFR2 with an IC50 of 40 nM but is less sensitive to PDGFRβ (IC50 of 1.1 µM). researchgate.net

| Compound | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) |

|---|---|---|

| Sunitinib | 80 | 2 |

| Motesanib (AMG-706) | 3 | 84 |

| Vandetanib | 40 | 1100 |

To further understand the binding kinetics of an inhibitor, enzyme-inhibitor preincubation experiments are conducted. These experiments reveal whether the inhibitor's binding is time-dependent and can provide insights into the mechanism of inhibition. For a dual inhibitor, this would be assessed for both PDGFR and VEGFR-2.

A notable example is the characterization of TAK-593 , a novel VEGFR/PDGFR inhibitor. nih.gov Enzyme-inhibitor preincubation experiments revealed that TAK-593 inhibits VEGFR2 and PDGFRβ in a time-dependent manner, which is characteristic of a type II kinase inhibitor. nih.gov This suggests a two-step slow binding mechanism. nih.gov

The dissociation rate (k_off) is a critical parameter that determines the residence time of an inhibitor on its target. A slow dissociation rate can lead to a prolonged pharmacodynamic effect. For TAK-593, the dissociation from VEGFR2 was found to be extremely slow, with a half-life (t1/2) of over 17 hours. nih.gov This long residence time suggests that the inhibitory effect of TAK-593 on VEGFR2 and PDGFRβ kinases in a biological system may be more sustained than what its pharmacokinetic profile might suggest. nih.gov

| Compound | Target Kinase | Binding Mechanism | Dissociation Half-life (t1/2) |

|---|---|---|---|

| TAK-593 | VEGFR-2 | Two-step slow binding | >17 hours |

| TAK-593 | PDGFRβ | Two-step slow binding | Not explicitly stated |

Ligand displacement analysis is another technique used to study the binding kinetics of an inhibitor. This method often employs a fluorescent tracer that binds to the kinase. The inhibitor is then added to displace the tracer, and the rate of displacement provides information about the inhibitor's binding and dissociation.

Cell-Based Assays for Functional Inhibition

While in vitro assays provide valuable information about the direct interaction between an inhibitor and its target, cell-based assays are essential to confirm that the inhibitor can effectively block the kinase's function in a cellular context.

VEGFR-2 is a key mediator of endothelial cell proliferation, a critical step in angiogenesis. Therefore, the ability of a dual Pdgfr/Vegfr-2 inhibitor to inhibit the proliferation and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is a crucial measure of its anti-angiogenic potential.

In these assays, HUVECs are cultured in the presence of a growth factor that stimulates their proliferation, typically VEGF. The inhibitor is then added at various concentrations, and its effect on cell number or metabolic activity is measured after a specific incubation period. A reduction in cell proliferation or viability indicates that the inhibitor is effectively blocking the signaling pathways downstream of VEGFR-2. For a dual inhibitor like Pdgfrα/vegfr-2-IN-1, which also targets PDGFR, its effects on cells expressing this receptor, such as pericytes or certain tumor cells, would also be evaluated.

To confirm that the observed cellular effects are due to the inhibition of the target kinases, receptor phosphorylation assays are performed. Upon ligand binding (e.g., VEGF binding to VEGFR-2 or PDGF binding to PDGFR), the receptor tyrosine kinases undergo autophosphorylation, which initiates downstream signaling cascades. A potent inhibitor will block this autophosphorylation.

Western Blotting is a widely used technique to assess receptor phosphorylation. In this method, cells are treated with the growth factor in the presence or absence of the inhibitor. The cells are then lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of the receptor and the total receptor protein. A decrease in the phosphorylated receptor signal relative to the total receptor signal in the presence of the inhibitor indicates target engagement and inhibition.

Enzyme-Linked Immunosorbent Assay (ELISA) is another method to quantify receptor phosphorylation. researchgate.net This assay is typically performed in a multi-well plate format and can be more quantitative than Western blotting. A capture antibody specific for the total receptor is coated on the plate. The cell lysate is then added, and the captured receptor is detected using an antibody that specifically recognizes the phosphorylated form of the receptor. The signal generated is proportional to the amount of phosphorylated receptor in the sample.

| Assay | Principle | Information Obtained |

|---|---|---|

| Western Blot | Separation of proteins by size and detection with specific antibodies. | Qualitative or semi-quantitative assessment of receptor phosphorylation. |

| ELISA | Capture of total receptor and detection of the phosphorylated form with specific antibodies in a plate-based format. | Quantitative measurement of receptor phosphorylation. |

Cell Migration and Invasion Assays

Cell migration and invasion are fundamental processes in cancer metastasis and angiogenesis, driven by signaling pathways including those of PDGFR and VEGFR. Assays measuring these phenomena are crucial for evaluating the efficacy of dual inhibitors.

Two primary methods are the wound-healing (or scratch) assay and the transwell (or Boyden chamber) assay.

Wound-Healing Assay: This technique involves creating a "scratch" in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored microscopically. Treatment with a PDGFR/VEGFR-2 inhibitor is expected to slow this process.

Transwell Invasion Assay: This assay uses a chamber with a porous membrane, which can be coated with an extracellular matrix (ECM) like Matrigel to simulate tissue barriers. nih.gov Cells are placed in the upper chamber, and a chemoattractant (like PDGF or VEGF) is placed in the lower chamber. The number of cells that migrate through the pores and invade the ECM to reach the lower side of the membrane is quantified. Dual inhibitors are assessed for their ability to reduce this chemoattractant-induced invasion. For instance, studies on dual inhibitors like XL184 have shown a reduction in tumor cell invasion. nih.gov Similarly, other compounds have been shown to impede PDGF-induced migration in vascular smooth muscle cells, a process involving PDGFRβ/VEGFR2 complexes. nih.gov

Table 1: Representative Findings from a Transwell Migration Assay for a PDGFR/VEGFR-2 Inhibitor This table presents illustrative data based on typical experimental outcomes.

| Treatment Group | Chemoattractant | Inhibitor Conc. | Migrated Cells (per field) | % Inhibition |

|---|---|---|---|---|

| Control (Untreated) | PDGF-BB | 0 µM | 250 | 0% |

| Inhibitor-Treated | PDGF-BB | 1 µM | 120 | 52% |

| Inhibitor-Treated | PDGF-BB | 10 µM | 45 | 82% |

| Control (Untreated) | VEGF | 0 µM | 180 | 0% |

| Inhibitor-Treated | VEGF | 1 µM | 95 | 47% |

Endothelial Tube Formation Assays (e.g., Matrigel)

The endothelial tube formation assay is a cornerstone in vitro model of angiogenesis. When plated on a basement membrane extract like Matrigel, endothelial cells (such as Human Umbilical Vein Endothelial Cells, or HUVECs) will differentiate and form capillary-like, three-dimensional tubular structures. nih.gov This process is heavily dependent on VEGFR-2 signaling.

To evaluate a dual inhibitor like Pdgfrα/β/vegfr-2-IN-1, HUVECs are seeded onto Matrigel in the presence of various concentrations of the compound. The formation of tubular networks is observed and quantified by measuring parameters such as the number of junctions, total tube length, and number of loops. Potent anti-angiogenic agents will significantly disrupt this network formation. Studies have demonstrated that direct inhibition of VEGFR-2 phosphorylation effectively impairs tube formation. nih.govmdpi.com

Cellular Apoptosis Detection Methods (e.g., TUNEL staining)

Inducing apoptosis (programmed cell death) in cancer cells or tumor-associated endothelial cells is a key objective of anticancer therapies. Dual inhibition of PDGFR and VEGFR-2 can trigger apoptosis by disrupting critical survival signals. researchgate.net

Several methods are used to detect apoptosis:

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a late-stage marker of apoptosis. The TUNEL assay enzymatically labels the free 3'-OH ends of DNA fragments, which can then be visualized and quantified. Research on dual VEGFR/PDGFR inhibitors has used TUNEL staining to confirm the induction of endothelial cell apoptosis, leading to tumor vessel regression. researchgate.net The multi-targeted inhibitor anlotinib, which targets PDGFRα and VEGFR-2, has also been shown to induce apoptosis detectable by TUNEL assay. medsci.org

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between early and late apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Studies on novel VEGFR-2 inhibitors frequently use this method to quantify the increase in apoptotic cell populations following treatment. dovepress.comnih.gov

Table 2: Example Results of Apoptosis Induction by a Dual PDGFR/VEGFR-2 Inhibitor in Endothelial Cells This table presents illustrative data based on typical experimental outcomes from Annexin V/PI flow cytometry.

| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |

|---|---|---|---|

| Vehicle Control | 95.2% | 2.5% | 1.8% |

Advanced Computational Approaches for Inhibitor Discovery and Optimization

Computational chemistry plays a pivotal role in the modern drug discovery pipeline, enabling the rational design and screening of novel kinase inhibitors.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

SBDD and LBDD are two primary strategies in computer-aided drug design (CADD). nih.gov

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein, in this case, the kinase domains of PDGFR and VEGFR-2, often obtained from X-ray crystallography. Using molecular docking simulations, computational chemists can predict how potential inhibitor molecules will bind within the ATP-binding pocket of the receptors. This allows for the design of novel molecules with improved affinity and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, LBDD methods are employed. These techniques use the structural information from a set of known active ligands (inhibitors) to infer the properties of the receptor's binding site. nih.govmdpi.com

Pharmacophore Modeling (e.g., 3D QSAR)

Pharmacophore modeling is a powerful LBDD technique used to identify novel scaffolds for inhibitors. mdpi.comnih.gov A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific target receptor. frontiersin.org

Once a pharmacophore model is generated and validated, it can be used to develop a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. nih.gov 3D-QSAR models correlate the 3D properties of molecules with their biological activity, providing predictive power to estimate the potency of newly designed compounds before their synthesis. nih.gov

Virtual Screening Techniques

Virtual screening is a computational method used to search vast libraries of chemical compounds to identify potential new inhibitors. benthamscience.comnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

The process typically involves a multi-step filtering approach:

Initial Screening: Large databases (such as the ZINC database) containing millions of compounds are first screened using rapid methods, such as adherence to drug-likeness rules or matching a pharmacophore model. nih.govfrontiersin.org

Molecular Docking: The hits from the initial screen are then subjected to molecular docking simulations, where each compound is computationally "placed" into the binding site of the target receptor (e.g., VEGFR-2). nih.gov The compounds are ranked based on a scoring function that estimates their binding affinity.

Refinement: The top-ranked compounds are often further analyzed using more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted protein-ligand complex over time. mdpi.com This workflow has been successfully used to identify novel dual inhibitors for VEGFR-2 and other kinases. nih.govlincoln.ac.uk

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govunivpm.it In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. impactfactor.orgnih.gov For dual PDGFR/VEGFR-2 inhibitors, molecular docking simulations are employed to understand how a compound interacts with the ATP-binding pockets of both kinases. nih.govnih.gov These simulations can reveal key amino acid residues involved in the binding and help rationalize the compound's inhibitory activity. nih.gov While this methodology is standard for kinase inhibitors, specific docking scores, binding energies, or interaction profiles for "Pdgfr|A/|A/vegfr-2-IN-1" are not available in the reviewed literature.

In Vivo Angiogenesis Models

In vivo models are crucial for evaluating the anti-angiogenic potential of drug candidates in a living organism. These models help assess a compound's efficacy in inhibiting the formation of new blood vessels, a critical process in tumor growth. aacrjournals.orgplos.org

Therapeutic Implications and Strategies Targeting Pdgfr/vegfr 2 Signaling

Strategic Inhibition in Angiogenesis-Dependent Diseases

Angiogenesis as a Therapeutic Target in Oncology

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. aacrjournals.orgcancerbiomed.org Tumors require a dedicated blood supply to receive nutrients and oxygen, and the vascular network provides a route for cancer cells to spread to distant organs. aacrjournals.org The VEGF/VEGFR-2 signaling pathway is a primary driver of tumor angiogenesis, promoting endothelial cell proliferation, migration, and survival. cancerbiomed.orgjci.org Consequently, targeting this pathway has become a cornerstone of modern cancer therapy. amegroups.orgnih.gov

Several multi-targeted tyrosine kinase inhibitors (TKIs) that block both VEGFR and PDGFR, among other receptors, have been developed and are used in the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and soft tissue sarcomas. aacrjournals.orgmdpi.com

Role in Fibrotic Conditions (e.g., Idiopathic Pulmonary Fibrosis)

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of scar tissue, leading to a decline in lung function. wikipedia.orgmdpi.com The pathogenesis of IPF is thought to involve an aberrant wound healing response, with multiple signaling pathways contributing to the fibrotic process. wikipedia.orgdovepress.com Both PDGF and VEGF pathways are implicated in the development of IPF. mdpi.comdovepress.com

PDGF is a potent mitogen for fibroblasts, the primary cells responsible for producing the extracellular matrix components that form scar tissue. dovepress.comresearchgate.net In IPF, there is an increased expression of PDGF and its receptors, which drives fibroblast proliferation and differentiation into myofibroblasts, the key effector cells in fibrosis. mdpi.comfrontiersin.org The VEGF pathway also contributes to the fibrotic cascade, although its role is more complex, with different isoforms having pro- or anti-fibrotic effects. frontiersin.org

Nintedanib, a multi-kinase inhibitor that targets VEGFR, PDGFR, and Fibroblast Growth Factor Receptor (FGFR), is an approved treatment for IPF. wikipedia.orgdovepress.com Its efficacy is attributed to its ability to inhibit these key pro-fibrotic signaling pathways, thereby slowing the progression of the disease. wikipedia.orgdovepress.com Studies have shown that targeting PDGFR-β may be particularly effective in treating IPF. researchgate.net

Implications in Inflammatory Intraplaque Angiogenesis

Atherosclerosis, the underlying cause of many cardiovascular diseases, is characterized by the formation of plaques within the arteries. The growth of new blood vessels within these plaques, a process known as intraplaque angiogenesis, is associated with plaque instability and an increased risk of rupture, which can lead to heart attack or stroke. plos.org This neovascularization is often immature and leaky, contributing to inflammation and hemorrhage within the plaque. exlibrisgroup.com

Research indicates that the VEGF-A/VEGFR-2 signaling pathway plays a crucial role in promoting this immature and inflammatory intraplaque angiogenesis. plos.orgdataone.orgnih.gov Studies in animal models have shown a high correlation between the expression of VEGF-A/VEGFR-2 and markers of plaque vulnerability, such as microvessel density and macrophage content. plos.orgnih.govresearchgate.net In contrast, while PDGF-BB is expressed, its receptor, PDGFR-β, shows little change and does not appear to be correlated with the markers of plaque instability in the same way. nih.govresearchgate.net This suggests that while both pathways are involved in angiogenesis, the VEGF/VEGFR-2 axis is a more dominant driver of the pathological neovascularization seen in unstable atherosclerotic plaques. dataone.orgnih.gov Therefore, strategic inhibition of VEGFR-2 may hold therapeutic potential for stabilizing vulnerable plaques.

Overcoming Limitations of Single-Target Anti-Angiogenic Therapies

Addressing Tumor Resistance Mechanisms

While therapies targeting the VEGF pathway have shown clinical benefit, many patients eventually develop resistance. aacrjournals.orgamegroups.org Tumors can evade the effects of anti-VEGF agents through various mechanisms. One key mechanism is the upregulation of alternative pro-angiogenic signaling pathways. aacrjournals.orgmdpi.com When the VEGF pathway is blocked, tumors can switch to using other growth factors, such as FGF and PDGF, to stimulate angiogenesis. nih.govmdpi.com

Increased expression of PDGF and its receptor, PDGFR, has been observed in tumors resistant to VEGFR inhibition. nih.gov This highlights the role of the PDGF pathway in mediating escape from anti-angiogenic therapy. By simultaneously inhibiting both VEGFR and PDGFR, dual inhibitors can potentially overcome or delay the onset of this resistance. amegroups.org The combined blockade of both pathways has been shown to be sufficient to overcome anti-VEGF resistance in preclinical models. amegroups.org

Exploring Novel Combination Strategies with Pathway Modulators

To further enhance the efficacy of PDGFR/VEGFR-2 inhibition and combat resistance, researchers are exploring novel combination strategies. This involves pairing dual inhibitors with modulators of other signaling pathways implicated in tumor growth and angiogenesis.

One promising approach is the combination of anti-angiogenic agents with immune checkpoint inhibitors (ICIs). mednexus.orgfrontiersin.org VEGF itself has immunosuppressive effects in the tumor microenvironment. frontiersin.orgresearchgate.net By inhibiting VEGF/VEGFR signaling, it is possible to reprogram the tumor microenvironment to be more favorable for an anti-tumor immune response, thereby enhancing the efficacy of ICIs. frontiersin.orgresearchgate.net Clinical trials combining multi-kinase inhibitors that target VEGFR and PDGFR with ICIs have shown promising results in various cancers. mednexus.orgresearchgate.net

Mechanisms of Evasion and Acquired Resistance to Pdgfr/vegfr 2 Dual Inhibition

Cellular Adaptive Responses to Targeted Therapy

Tumor cells can intrinsically adapt to the pressure of targeted therapies by activating alternative signaling pathways, altering their interaction with the surrounding stroma, and up-regulating other growth factors to maintain angiogenesis and survival.

A primary mechanism of resistance to VEGFR-2 inhibition is the activation of alternative pro-angiogenic signaling pathways, with the Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) axis being a key player. nih.govnih.gov When the VEGF/VEGFR-2 pathway is blocked, tumor cells and stromal cells can upregulate the expression of FGFs. nih.gov This compensatory mechanism can restimulate angiogenesis and promote tumor growth. nih.gov The activation of the FGF/FGFR pathway can render tumors less dependent on VEGF signaling for their vascular supply. nih.gov Studies have shown that combining FGF/FGFR inhibitors with VEGF/VEGFR inhibitors can be an effective strategy to overcome this resistance, as it targets both tumor cells and the tumor microenvironment. nih.gov In intrahepatic cholangiocarcinoma, for instance, dual inhibition of FGFR and VEGFR has been shown to synergistically inhibit lymphangiogenesis. nih.gov

Pericytes are mural cells that ensheath blood vessels and are crucial for vascular stabilization and maturation. nih.gov Their role in resistance to anti-angiogenic therapy is complex. The PDGF/PDGFR signaling pathway is vital for the recruitment and survival of pericytes. nih.govnih.gov Inhibition of PDGFR can lead to the detachment and loss of pericytes from the tumor vasculature. nih.gov This can initially lead to vessel regression and a therapeutic response. However, the loss of pericytes can also result in a more disorganized and leaky vasculature, which may paradoxically promote tumor cell intravasation and metastasis.

Furthermore, pericytes themselves can contribute to resistance. They can secrete pro-angiogenic factors, including VEGF, creating a feedback loop that counteracts the effects of VEGFR-2 inhibition. nih.gov The interaction between pericytes and endothelial cells is critical for vessel stability, and disrupting this interaction through PDGFR inhibition can have context-dependent effects on tumor progression. nih.govresearchgate.net

| Factor | Role in Angiogenesis | Effect of Pdgfr/Vegfr-2 Inhibition | Contribution to Resistance |

|---|---|---|---|

| PDGF-B | Recruitment and survival of pericytes | Inhibition of PDGF-B signaling leads to pericyte detachment and loss | Initial vessel regression, but potential for increased metastasis due to leaky vasculature |

| VEGF | Endothelial cell proliferation and survival | Direct inhibition of VEGFR-2 signaling | Pericytes can secrete VEGF, creating a resistant microenvironment |

In response to the inhibition of PDGFR and VEGFR-2, tumor cells can upregulate the expression of other growth factors and their receptors to sustain angiogenesis. One such factor is PDGF-CC, which has been shown to be upregulated following the inhibition of VEGF-A. oncotarget.com This compensatory upregulation of PDGF-CC can promote pathological angiogenesis and contribute to drug resistance. oncotarget.com The increased expression of PDGF-CC can act on various cell types within the tumor microenvironment, including endothelial cells, pericytes, and fibroblasts, to promote vessel growth. oncotarget.com Consequently, the dual targeting of both VEGF-A and PDGF-CC has been shown to be more effective in suppressing pathological angiogenesis than targeting either pathway alone. oncotarget.com Additionally, studies have shown that increased protein levels of PDGFR-beta and VEGFR-2 are associated with resistance to certain chemotherapies and adverse outcomes in some cancers. nih.gov

Microenvironmental Contributions to Resistance

The tumor microenvironment plays a critical role in the development of resistance to anti-angiogenic therapies. Hypoxia and the recruitment of various pro-angiogenic and immunosuppressive cells can create a milieu that fosters tumor survival and growth despite therapeutic intervention.

Anti-angiogenic therapies, by design, reduce blood vessel density, which can lead to increased hypoxia within the tumor. nih.govnih.gov This hypoxic environment can trigger adaptive responses in tumor cells that promote their survival and resistance. One such mechanism is the induction of autophagy, a cellular process of self-digestion that allows cells to survive under stressful conditions like nutrient deprivation and hypoxia. nih.govnih.govresearchgate.net Hypoxia-induced autophagy can mediate resistance to anti-angiogenic therapy by allowing tumor cells to survive the ischemic conditions created by the treatment. nih.govnih.gov

Hypoxia can also stimulate the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. plos.orgresearcher.life This transition can be driven by hypoxia-inducible factors (HIFs) and signaling pathways such as Transforming Growth Factor-beta (TGF-β). plos.org The induction of EMT can contribute to tumor progression and metastasis, representing another layer of resistance to therapies targeting the tumor vasculature.

| Hypoxia-Induced Mechanism | Description | Role in Resistance |

|---|---|---|

| Autophagy | A cellular survival mechanism involving the degradation of cellular components to provide energy and nutrients. | Allows tumor cells to survive the ischemic and nutrient-deprived conditions caused by anti-angiogenic therapy. nih.govnih.gov |

| Epithelial-Mesenchymal Transition (EMT) | A process where epithelial cells gain migratory and invasive properties. | Promotes tumor cell invasion and metastasis, allowing escape from the primary tumor site. plos.org |

The tumor microenvironment is populated by a diverse array of immune cells that can either suppress or promote tumor growth. Anti-angiogenic therapies can paradoxically lead to the recruitment of pro-angiogenic and immunosuppressive cells that contribute to resistance. For instance, blockade of the VEGF pathway can induce the accumulation of monocytes and neutrophils in the tumor. eurekalert.org A specific subset of non-classical monocytes has been identified as being responsible for creating an immunosuppressive tumor microenvironment, thereby conferring resistance to anti-angiogenic therapy. eurekalert.org

Molecular Determinants of Resistance and Bypass Mechanisms

Acquired resistance to dual PDGFR/VEGFR-2 inhibition is a significant clinical challenge. Tumors can develop resistance through various molecular alterations that either reactivate the targeted pathways or engage alternative, parallel signaling cascades to maintain their proliferative and angiogenic capabilities. These bypass mechanisms are crucial for tumor survival and progression despite the presence of targeted inhibitors.

One of the primary mechanisms of resistance is the upregulation of alternative pro-angiogenic signaling pathways. When VEGFR-2 is inhibited, tumor cells can compensate by increasing the expression of other angiogenic factors. For instance, the Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway has been identified as a key escape route. nih.gov Upregulation of FGFs can stimulate angiogenesis independently of the VEGF pathway, thereby rendering anti-VEGF/VEGFR-2 therapies less effective. nih.gov

Another significant bypass mechanism involves the activation of other receptor tyrosine kinases (RTKs). The Epidermal Growth Factor Receptor (EGFR) is one such RTK whose signaling can contribute to resistance. nih.gov Overexpression of EGFR can lead to uncontrolled cell proliferation and the expression of VEGF, creating a feedback loop that can be independent of the primary signaling pathway being targeted. nih.gov Therefore, drugs that dually inhibit both EGFR and VEGFR2 are being explored to overcome this resistance. nih.gov

Furthermore, the tumor microenvironment plays a crucial role in acquired resistance. Pericytes, which are critical for the stabilization of blood vessels, are regulated by PDGFR signaling. nih.gov Inhibition of PDGFR can affect pericyte recruitment and function. However, in response to VEGFR-2 inhibition, tumors can develop a reliance on PDGFR signaling for vessel maturation, making the dual inhibition a complex interplay. nih.gov

Downregulation of the target receptor itself is another mechanism of resistance. Studies on human vascular endothelial cells have shown that acquired resistance to a VEGFR-2 tyrosine kinase inhibitor can be associated with the marked downregulation of VEGFR-2 protein expression. nih.gov This reduction in the target protein means the inhibitor has fewer molecules to act upon, diminishing its efficacy. nih.gov Concurrently, these resistant cells may upregulate other angiogenic ligands to maintain vascular function. nih.gov

The table below summarizes key molecular determinants and bypass mechanisms implicated in resistance to dual PDGFR/VEGFR-2 inhibitors.

| Mechanism Category | Specific Molecular Determinant | Consequence | Key References |

| Alternative Pro-Angiogenic Signaling | Upregulation of Fibroblast Growth Factor (FGF) and its receptor (FGFR) | Sustained angiogenesis independent of the VEGF pathway. | nih.gov |

| Activation of Parallel RTK Pathways | Overexpression and activation of Epidermal Growth Factor Receptor (EGFR) | Uncontrolled cell proliferation and VEGF expression, creating a resistance feedback loop. | nih.gov |

| Tumor Microenvironment Adaptation | Altered pericyte recruitment and function | Development of alternative vessel stabilization mechanisms. | nih.gov |

| Target Receptor Alterations | Downregulation of VEGFR-2 expression | Reduced inhibitor efficacy due to a decrease in the target protein. | nih.gov |

| Activation of Downstream Signaling | Acquired mutations in downstream effectors like AKT | Activation of survival pathways despite upstream receptor inhibition. | nih.gov |

In addition to these, mutations in downstream signaling molecules, such as those in the PI3K/AKT pathway, can also confer resistance. nih.gov These mutations can lead to the constitutive activation of survival pathways, making the tumor cells independent of upstream signals from PDGFR and VEGFR-2.